molecular formula C17H18N2O2 B2849818 N-(4-Ethoxyphenyl)indolinylformamide CAS No. 904808-01-1

N-(4-Ethoxyphenyl)indolinylformamide

Cat. No.: B2849818
CAS No.: 904808-01-1
M. Wt: 282.343
InChI Key: IERXPEVRBKPSEJ-UHFFFAOYSA-N
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Description

N-(4-Ethoxyphenyl)indolinylformamide: is an organic compound with the molecular formula C₁₇H₁₈N₂O₂ and a molecular weight of 282.34 g/mol . This compound is characterized by the presence of an indoline ring system substituted with a formamide group and a 4-ethoxyphenyl group. It is primarily used in research and development settings, particularly in the fields of pharmaceuticals and organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Ethoxyphenyl)indolinylformamide typically involves the reaction of 4-ethoxyaniline with indoline-2,3-dione under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid or hydrochloric acid to facilitate the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions: N-(4-Ethoxyphenyl)indolinylformamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring or indoline moiety .

Mechanism of Action

The mechanism of action of N-(4-Ethoxyphenyl)indolinylformamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in disease pathways or interact with receptors to produce therapeutic effects .

Comparison with Similar Compounds

  • N-(4-Methoxyphenyl)indolinylformamide
  • N-(4-Methylphenyl)indolinylformamide
  • N-(4-Chlorophenyl)indolinylformamide

Comparison: N-(4-Ethoxyphenyl)indolinylformamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity compared to similar compounds with different substituents. For instance, the ethoxy group may enhance its solubility in organic solvents and affect its interaction with biological targets .

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2,3-dihydroindole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-2-21-15-9-7-14(8-10-15)18-17(20)19-12-11-13-5-3-4-6-16(13)19/h3-10H,2,11-12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IERXPEVRBKPSEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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